5-Methoxycarbonylmethyluridine

説明

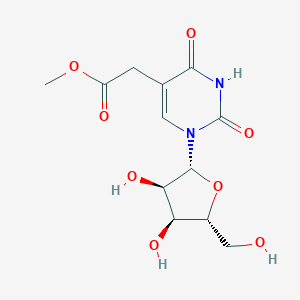

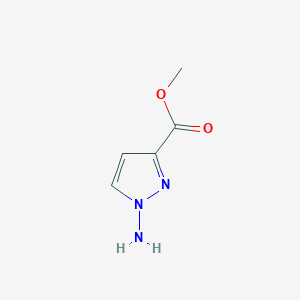

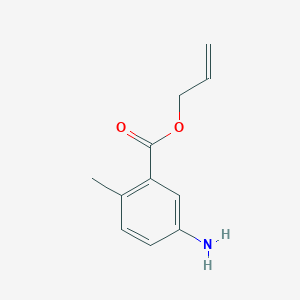

5-Methoxycarbonylmethyluridine is a modified nucleoside found in several tRNAs . It has a molecular formula of C12H16N2O8 . It is also a derivative of 5-carboxymethyluridine, a carboxyl-containing nucleoside that was isolated from transfer RNA of Baker’s Yeast .

Synthesis Analysis

The synthesis of 5-Methoxycarbonylmethyluridine involves a-hydroxylation of a 5-malonate ester derivative of uridine with SeO2, followed by transformation to (S)- and ®-5-carboxymethyluridines and, finally, into the corresponding methyl esters .Molecular Structure Analysis

The molecular structure of 5-Methoxycarbonylmethyluridine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 316.264 Da and the monoisotopic mass is 316.090668 Da .科学的研究の応用

Role in Translational Frameshifting

5-Methoxycarbonylmethyluridine (mcm5U), along with other similar nucleosides, is found in certain transfer RNAs (tRNAs) of eukaryotes, specifically in yeast. These nucleosides play a crucial role in maintaining the accuracy of translational frameshifting, which is vital for correct protein synthesis. Mutations affecting the modifications of these nucleosides can lead to increased frameshifting errors, affecting the protein translation process (Tükenmez, Xu, Esberg, & Byström, 2015).

Influence on Oligonucleotide Properties

mcm5U is also involved in the synthesis and modification of oligonucleotides. These modifications can impact the properties of DNA/DNA or DNA/RNA duplexes, influencing their stability and function. Modified oligonucleotides containing mcm5U derivatives are considered for applications such as antisense therapies, due to their potential in inducing RNase H activity and resistance to nuclease degradation (Ozaki, Kuwahara, & Sawai, 2004).

Role in tRNA Modifications and Cellular Functions

mcm5U is integral to the formation of modified wobble nucleosides in mammalian tRNA. These modifications are essential for accurate decoding during protein synthesis. The absence or malfunction of enzymes responsible for these modifications, like ALKBH8, can lead to a lack of these crucial tRNA modifications, potentially affecting cellular functions and gene expression. This emphasizes the importance of mcm5U in tRNA biology and cellular processes (van den Born et al., 2011).

Impact on Gene Expression and DNA Damage Response

mcm5U modifications in tRNA are also involved in broader cellular processes like telomeric gene silencing and DNA damage response. These modifications influence the efficiency of codon reading and limit mistranslation, impacting gene expression and cellular responses to DNA damage. This underscores the broader significance of mcm5U beyond just tRNA modification and protein synthesis (Chen et al., 2011).

Involvement in Biogenesis and Structural Variations

The biogenesis and structural variations of mcm5U in tRNA, particularly during different growth phases of bacteria, are subjects of study. This modification plays a critical role in decoding and translation accuracy. The understanding of its biogenesis and dynamic changes offers insights into bacterial growth and adaptation mechanisms (Sakai, Miyauchi, Kimura, & Suzuki, 2015).

作用機序

5-Methoxycarbonylmethyluridine and its derivatives are found at the anticodon wobble position in several tRNAs from Gram-negative bacteria. They facilitate non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities . In humans and mammals, ALKBH8 is responsible for the final step in 5-methoxycarbonylmethyluridine modification in tRNAs .

将来の方向性

特性

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZYCHKPHCPKHZ-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183642 | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycarbonylmethyluridine | |

CAS RN |

29428-50-0 | |

| Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29428-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxycarbonylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)